![molecular formula C17H16ClN5O3S2 B11367937 5-chloranyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide](/img/structure/B11367937.png)
5-chloranyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the thiadiazole moiety, and subsequent functionalization with the chloromethyl and methanesulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and sulfonyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce a variety of substituted pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be studied for its potential as a bioactive agent. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, the compound is evaluated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or inflammatory conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C17H16ClN5O3S2 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC 名称 |
5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O3S2/c1-3-13-22-23-16(27-13)21-15(24)14-12(18)8-19-17(20-14)28(25,26)9-11-6-4-5-10(2)7-11/h4-8H,3,9H2,1-2H3,(H,21,23,24) |
InChI 键 |
IMFAUYGMHFMKIB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B11367855.png)
![N-(4-fluorophenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11367874.png)
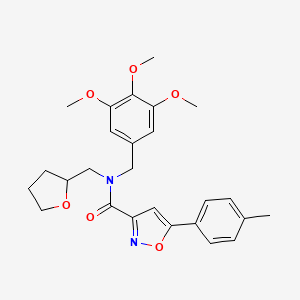
![N-[4-(allyloxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B11367879.png)
![2-(2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11367880.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11367887.png)
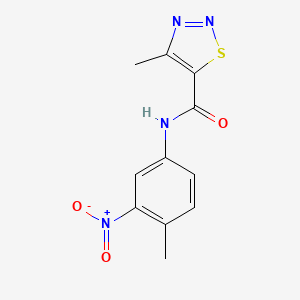
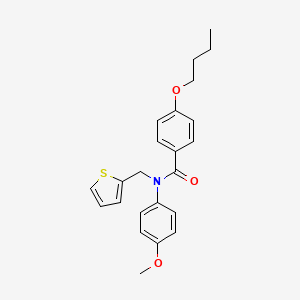
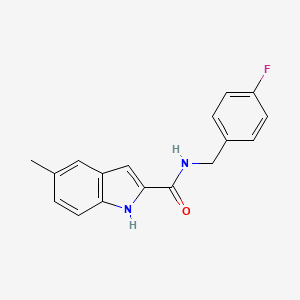
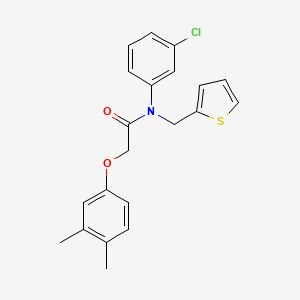
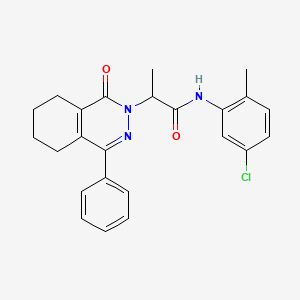

![2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11367932.png)
![N'-(4-fluorophenyl)-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11367949.png)
